molecular formula C10H14N6OS B6533613 N-ethyl-2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide CAS No. 1058238-91-7

N-ethyl-2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide

Katalognummer: B6533613
CAS-Nummer: 1058238-91-7
Molekulargewicht: 266.33 g/mol
InChI-Schlüssel: WBLOKUYXZWJLSN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-ethyl-2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide, or ETA, is a small molecule that has been studied extensively in recent years. It is a member of the triazolopyrimidine family, which has been found to be involved in a variety of biochemical processes. ETA has been found to have potential therapeutic applications in a variety of diseases, and has been used in a variety of laboratory experiments.

Wissenschaftliche Forschungsanwendungen

ETA has been studied extensively in the laboratory for its potential therapeutic applications. It has been found to have potential anti-inflammatory and anti-cancer properties, and has been studied as a potential treatment for a variety of diseases. It has also been studied as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, ETA has been studied as a potential treatment for autoimmune diseases such as lupus.

Wirkmechanismus

The mechanism of action of ETA is not fully understood. It is believed to act by modulating the activity of enzymes involved in the regulation of cell signaling pathways. Specifically, ETA has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two enzymes involved in the production of inflammatory mediators. Additionally, ETA has been found to inhibit the activity of several other enzymes involved in the regulation of cell signaling pathways, including phospholipase A2, protein kinase C, and cyclin-dependent kinases.
Biochemical and Physiological Effects
ETA has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two enzymes involved in the production of inflammatory mediators. Additionally, ETA has been found to inhibit the activity of several other enzymes involved in the regulation of cell signaling pathways, including phospholipase A2, protein kinase C, and cyclin-dependent kinases. ETA has also been found to have an anti-cancer effect, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, ETA has been found to have an anti-oxidant effect, as it has been found to scavenge reactive oxygen species and reduce oxidative damage.

Vorteile Und Einschränkungen Für Laborexperimente

The use of ETA in laboratory experiments has a number of advantages. It is relatively easy to synthesize in the laboratory, and is relatively stable in solution. Additionally, it is relatively non-toxic, making it safe to use in experiments. However, there are also some limitations to the use of ETA in laboratory experiments. For example, it is not as potent as some other compounds, and its effects may not be as pronounced in some experiments. Additionally, it may not be as effective in some experiments due to its relatively low solubility.

Zukünftige Richtungen

There are a number of potential future directions for the use of ETA. For example, it could be used in combination with other compounds to enhance its efficacy in treating certain diseases. Additionally, further research could be done to better understand its mechanism of action and to identify new potential therapeutic applications. Additionally, further research could be done to identify new synthetic methods for producing ETA. Finally, further research could be done to identify new methods for delivering ETA to target tissues.

Synthesemethoden

ETA can be synthesized in a variety of ways. The most common method is a two-step synthesis involving the reaction of 3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine with ethyl acetate in the presence of an acid catalyst. This reaction produces a product which can be purified and then reacted with sulfuric acid and sodium sulfate to yield ETA.

Eigenschaften

IUPAC Name

N-ethyl-2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6OS/c1-3-11-7(17)5-18-10-8-9(12-6-13-10)16(4-2)15-14-8/h6H,3-5H2,1-2H3,(H,11,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBLOKUYXZWJLSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CSC1=NC=NC2=C1N=NN2CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.